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Compound of Interest

Compound Name: Palinavir

Cat. No.: B1678295 Get Quote

An In-depth Technical Guide to Palinavir

Introduction
Palinavir (formerly BILA 2011 BS) is a potent, peptidomimetic-based inhibitor of the human

immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) proteases.[1][2] As a critical enzyme

in the viral life cycle, HIV protease is responsible for cleaving newly synthesized polyproteins

into mature, functional viral proteins. Inhibition of this enzyme leads to the production of

immature, non-infectious virions, thus halting the replication cycle.[1][3] This document

provides a comprehensive overview of the chemical structure, properties, mechanism of action,

and relevant experimental data for Palinavir, intended for researchers, scientists, and drug

development professionals.

Chemical Structure and Properties
Palinavir is a complex molecule with five chiral centers, incorporating an acylated L-valine

residue, an (R)-hydroxyethylamine isostere which serves as a non-cleavable transition state

mimic, and a novel 4-substituted pipecolic acid amide moiety.[4]

Table 1: Physicochemical Properties of Palinavir
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Property Value Reference

CAS Number 154612-39-2 [5]

Molecular Formula C41H52N6O5 [5]

Molecular Weight 708.90 g/mol [5]

IUPAC Name

N-((1S)-1-(((1S,2R)-1-Benzyl-

3-((2S,4R)-2-(tert-

butylcarbamoyl)-4-(4-

pyridylmethoxy)piperidino)-2-

hydroxypropyl)carbamoyl)-2-

methylpropyl)quinaldamide

[5]

Appearance Solid [5]

Elemental Analysis
C, 69.47; H, 7.39; N, 11.86; O,

11.28
[5]

Mechanism of Action
The primary mechanism of action for Palinavir is the specific and potent inhibition of HIV

protease.[1] HIV protease is an aspartyl protease that functions as a homodimer. It is essential

for the post-translational processing of the viral Gag and Gag-Pol polyprotein precursors.[3] By

cleaving these polyproteins at specific sites, the protease releases mature structural proteins

and enzymes (such as reverse transcriptase, integrase, and the protease itself) that are

necessary for the formation of infectious viral particles.

Palinavir, being a peptidomimetic, is designed to mimic the natural substrate of the HIV

protease.[4] It binds to the active site of the enzyme with high affinity, but its hydroxyethylamine

isostere is non-hydrolyzable. This effectively blocks the enzyme's catalytic activity. The

consequence of this inhibition is the complete blockage of Gag precursor polyprotein

processing, leading to the assembly and release of immature, non-infectious virions from the

host cell.[1][2] This action occurs at a late stage in the HIV replication cycle.[1]
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Mechanism of Palinavir Action in HIV Replication Cycle
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Caption: Palinavir inhibits HIV protease, preventing polyprotein cleavage and viral maturation.

Quantitative Data
In Vitro Antiviral Activity
Palinavir demonstrates potent activity against various laboratory strains and clinical isolates of

HIV-1, HIV-2, and Simian Immunodeficiency Virus (SIV).[1][6] It also retains its potency against

viral strains resistant to reverse transcriptase inhibitors like zidovudine (AZT) and didanosine

(ddI), as well as non-nucleoside reverse transcriptase inhibitors like nevirapine.[2]

Table 2: Antiviral Efficacy of Palinavir against HIV Strains
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Virus
Strain/Isolate

Cell Type EC50 (nM) EC90 (nM) Reference

HIV-1 (Various

Strains)

Cell lines,

PBMCs, M/M
0.5 - 28 5 - 91 [7]

HIV-2
Cell lines,

PBMCs, M/M
4 - 30 14 - 158 [7]

SIV
Cell lines,

PBMCs, M/M
4 - 30 14 - 158 [7]

HIV-1 (AZT, ddI,

Nevirapine

resistant)

PBMCs 3.6 - 71 26 - 235 [7]

EC50: 50% effective concentration; EC90: 90% effective concentration; PBMCs: Peripheral

Blood Mononuclear Cells; M/M: Monocyte/Macrophage.

Enzymatic Inhibition and Cytotoxicity
Palinavir is a highly specific and potent inhibitor of HIV-1 protease, with a picomolar inhibition

constant (Ki). Its affinity for human aspartyl proteases is significantly lower, indicating a high

degree of selectivity.[8]

Table 3: Enzymatic Inhibition and Cytotoxicity of Palinavir
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Parameter Value Reference

HIV-1 Protease Ki 6 pM [8]

Human Renin EC50 > 33 µM [8]

Human Cathepsin D EC50 > 33 µM [8]

Human Pepsin EC50 > 33 µM [8]

Human Gastricsin EC50 > 33 µM [8]

Average Cytotoxic

Concentration (CC50)
30 - 45 µM [7]

Therapeutic Index > 1,000 [7]

Ki: Inhibition constant; CC50: 50% cytotoxic concentration.

Experimental Protocols
Antiviral Activity Assay (p24 Antigen Capture)
The antiviral activity of Palinavir is commonly determined by measuring the inhibition of viral

replication in acutely infected cells.

Cell Culture: Target cells (e.g., C8166, H9, or activated PBMCs) are cultured in appropriate

media (e.g., RPMI 1640 supplemented with 10% fetal calf serum).

Infection: Cells are infected with a known multiplicity of infection (MOI) of an HIV-1 laboratory

strain (e.g., HIV-1 IIIB).

Compound Addition: Immediately following infection, serial dilutions of Palinavir are added

to the cell cultures.

Incubation: Cultures are incubated for a period of 3 to 7 days to allow for viral replication.

Quantification: The supernatant from each culture is collected, and the amount of viral p24

core antigen is quantified using a commercially available enzyme-linked immunosorbent

assay (ELISA).
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Data Analysis: The percent inhibition of p24 production is calculated relative to untreated

virus-infected control cultures. The EC50 and EC90 values are then determined using

regression analysis.[7]

Cytotoxicity Assay (MTT Assay)
The cytotoxicity of Palinavir is assessed to determine its therapeutic window.

Cell Plating: Various target cell lines are plated in 96-well microtiter plates.

Compound Exposure: Serial dilutions of Palinavir are added to the cells.

Incubation: The plates are incubated for a period corresponding to the antiviral assay (e.g.,

3-7 days).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well. Viable, metabolically active cells will reduce the yellow MTT to purple

formazan crystals.

Solubilization: After a few hours of incubation, a solubilizing agent (e.g., acidified isopropanol

or DMSO) is added to dissolve the formazan crystals.

Absorbance Reading: The absorbance of the resulting purple solution is measured using a

microplate reader at a wavelength of approximately 570 nm.

Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability

by 50%, is calculated by comparing the absorbance of treated cells to untreated control cells.

[7]
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Workflow for In Vitro Efficacy and Safety Evaluation

Antiviral Activity Assay (EC50) Cytotoxicity Assay (CC50)

Result

Culture Target Cells
(e.g., PBMCs)

Infect Cells with HIV

Add Serial Dilutions
of Palinavir

Incubate (3-7 days)

Quantify p24 Antigen
(ELISA)

Calculate EC50

Therapeutic Index
(CC50 / EC50)

Plate Target Cells

Add Serial Dilutions
of Palinavir

Incubate (3-7 days)

Add MTT Reagent

Measure Absorbance

Calculate CC50

Click to download full resolution via product page

Caption: Standard workflows for determining the antiviral efficacy and cytotoxicity of Palinavir.
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Synthesis
A practical, stereoselective, and highly convergent synthesis for Palinavir has been developed,

enabling its production on a multi-kilogram scale. The process involves 24 distinct chemical

steps, many of which are combined into multistep integrated sequences and one-pot

operations. A key feature of this synthesis is that it avoids the need for chromatographic

purification. The final product is purified to over 99% homogeneity through the crystallization of

its dihydrochloride salt.[4][9]

Conclusion
Palinavir is a highly potent and selective inhibitor of HIV-1 and HIV-2 proteases. Its mechanism

of action, targeting a crucial late stage of the viral replication cycle, combined with its favorable

therapeutic index, established it as a significant candidate for preclinical evaluation.[1][2] The

data presented herein underscore its robust in vitro activity against a wide range of HIV strains,

including those resistant to other classes of antiretroviral agents. The development of a

scalable and efficient synthesis process further highlights its potential as a therapeutic agent.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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